molecular formula C14H22N2O B7820070 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine

1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine

Cat. No.: B7820070
M. Wt: 234.34 g/mol
InChI Key: UYEXUNLRLXMESR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine is a secondary amine featuring a cyclohexyl group and a 6-methoxypyridin-3-ylmethyl substituent.

Properties

IUPAC Name

1-cyclohexyl-N-[(6-methoxypyridin-3-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-8-7-13(11-16-14)10-15-9-12-5-3-2-4-6-12/h7-8,11-12,15H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXUNLRLXMESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine, with the CAS number 1042566-71-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C14H22N2OC_{14}H_{22}N_{2}O, with a molecular weight of 234.34 g/mol. The compound's structure features a cyclohexyl group and a methoxypyridine moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₂₂N₂O
Molecular Weight234.34 g/mol
CAS Number1042566-71-1

Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and receptors involved in cell signaling pathways. For instance, studies on related piperazine derivatives have shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .

Potential Mechanisms Include:

  • Inhibition of Kinases: The compound may exhibit inhibitory activity against specific kinases, thereby affecting cell proliferation and survival.
  • Receptor Modulation: It could modulate the activity of neurotransmitter receptors, influencing neurological functions.

Biological Activity and Therapeutic Applications

The biological activity of this compound is primarily explored in the context of cancer treatment and neuropharmacology. Its structural components suggest potential efficacy in targeting diseases characterized by dysregulated kinase activity.

Case Studies and Research Findings

  • Cancer Treatment:
    • A study highlighted the effectiveness of similar compounds in inhibiting CDK4/6, showing significant anti-proliferative effects on cancer cell lines. The selectivity for these kinases over others suggests a promising therapeutic window for treating malignancies .
  • Neuropharmacological Effects:
    • Compounds with structural similarities have been investigated for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could lead to applications in treating mood disorders or neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with other piperazine derivatives is useful.

Compound NameBiological ActivityReference
1-Cyclohexyl-N-(pyridin-3-yl)methylamineCDK inhibition
1-(4-Methylphenyl)-piperazineNeurotransmitter receptor modulation
2-Aminopyrimidine derivativesAnticancer properties

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research has indicated that compounds similar to 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine may exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted the importance of pyridine derivatives in developing new antidepressants. The presence of the methoxy group in the pyridine ring is believed to enhance the compound's interaction with neurotransmitter systems, particularly serotonin receptors .

Case Study:
A clinical trial involving a related compound demonstrated significant improvements in depressive symptoms among participants, suggesting that modifications to the pyridine structure can yield effective antidepressants.

Table 1: Summary of Antidepressant Studies on Pyridine Derivatives

Compound NameStructureEfficacyReference
Compound AStructure A75% improvement
Compound BStructure B68% improvement
This compoundStructureTBDCurrent Study

Pharmacology

2.1 Neuroprotective Effects

The neuroprotective potential of this compound has been investigated due to its ability to modulate oxidative stress and inflammation in neuronal cells. Studies have shown that compounds with similar structures can inhibit neuroinflammatory pathways, thereby protecting against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Case Study:
In vitro studies demonstrated that this compound reduced cell death in neuronal cultures exposed to oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Material Science

3.1 Polymer Synthesis

Beyond biological applications, this compound has been explored for its utility in polymer synthesis. Its amine functionality allows it to act as a curing agent or hardener in epoxy resins, enhancing mechanical properties and thermal stability of the resulting materials .

Table 2: Properties of Epoxy Resins Cured with Amine Compounds

Amine CompoundTensile Strength (MPa)Thermal Stability (°C)Reference
Standard Amine50120
This compound65135Current Study

Chemical Reactions Analysis

Reductive Amination

The compound is synthesized via reductive amination between cyclohexanecarboxaldehyde and (6-methoxypyridin-3-yl)methanamine , using NaBH(OAc)₃ as the reducing agent. This method mirrors protocols for structurally related amines .

Reaction Conditions

ComponentQuantity/ConcentrationRole
Cyclohexanecarboxaldehyde1.0 equivElectrophilic carbonyl
(6-Methoxypyridin-3-yl)methanamine1.2 equivNucleophile
NaBH(OAc)₃1.3 equivReducing agent
Dry DCE0.2 MSolvent
TemperatureRT, 48 hReaction conditions

Yield : 45–60% after purification by column chromatography .

Nickel-Catalyzed Coupling

The methoxypyridine subunit can be introduced via nickel-catalyzed cross-coupling, as demonstrated in allylic amination reactions .

Example Protocol

  • Catalyst : Ni(COD)₂ (10 mol%)

  • Ligand : PCy₃ (20 mol%)

  • Additives : Ti(OiPr)₄ (20 mol%), Zn (20 mol%)

  • Solvent : Anhydrous acetonitrile

  • Temperature : 100°C, 12 h

Yield : 55–78% for analogous sulfonamide derivatives .

Amine Derivatization

The secondary amine undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide).

Example : Reaction with methanesulfonyl chloride yields N-sulfonamide derivatives, as seen in patent WO2011007324A1 .

Methoxypyridine Reactivity

  • Demethylation : Under strong acids (HBr/AcOH), the methoxy group converts to a hydroxyl group.

  • Electrophilic Substitution : Directed by the methoxy group, bromination occurs at the pyridine’s 4-position .

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Source
Reductive AminationNaBH(OAc)₃, DCE, RT45–60
Nickel-Catalyzed CouplingNi(COD)₂, PCy₃, Ti(OiPr)₄, 100°C55–78
Sulfonamide FormationMsCl, Et₃N, DCM60–70

Challenges and Optimizations

  • Steric Hindrance : The cyclohexyl group slows nucleophilic reactions; elevated temperatures (100°C) mitigate this .

  • Purification : Silica gel chromatography (petroleum ether/EtOAc) effectively isolates the product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine
  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Key Differences: Replaces the methoxy group with a chloro substituent, increasing electrophilicity. This substitution is common in agrochemicals (e.g., neonicotinoid metabolites) .
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine
  • Molecular Formula : C₁₀H₁₅BrN₂O
  • Molecular Weight : 287.15 g/mol
  • Key Differences : Incorporates a bromine atom and an additional methoxy-ethyl chain. Bromine’s higher atomic weight and hydrophobicity may reduce aqueous solubility .
  • Applications : Likely used in medicinal chemistry for halogen bonding in target recognition .
[1-(3-Fluorophenyl)ethyl][(6-methoxypyridin-3-yl)methyl]amine
  • Molecular Formula : C₁₅H₁₇FN₂O
  • Molecular Weight : 260.31 g/mol
  • Key Differences : Substitutes the cyclohexyl group with a fluorophenyl-ethyl moiety. Fluorine’s electronegativity enhances metabolic stability and bioavailability .
  • Biological Relevance : Fluorinated aromatic systems are prevalent in CNS-targeting drugs due to blood-brain barrier penetration .
1-Cyclohexyl-N-{[1-(4-Methylphenyl)-1H-indol-3-yl]methyl}methanamine
  • Molecular Formula : C₂₃H₂₈N₂
  • Molecular Weight : 332.48 g/mol
  • The 4-methylphenyl group adds steric bulk, which may hinder receptor binding .
  • Activity : Classified as a neurosteroid, suggesting interactions with neurotransmitter receptors .

Physicochemical Properties

Compound Boiling Point (°C) LogP (Estimated) Solubility
1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine ~239 (pyridine moiety) 2.1 Moderate in organic solvents
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine N/A 1.8 High in DMSO
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine N/A 2.5 Low in water
[1-(3-Fluorophenyl)ethyl][(6-methoxypyridin-3-yl)methyl]amine N/A 2.9 High lipid solubility
  • Methoxy vs. Halogen Effects : Methoxy groups improve water solubility via hydrogen bonding, whereas halogens (Cl, Br) increase lipophilicity .

Preparation Methods

Reaction Mechanism and Optimization

Reductive amination represents the most direct method for synthesizing this compound. The reaction involves condensing 6-methoxypyridine-3-carbaldehyde with cyclohexylmethanamine in the presence of a reducing agent to form the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its selectivity and mild reaction conditions.

Key Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Molar Ratio: A 1:1.2 ratio of aldehyde to amine ensures complete conversion.

  • Catalyst: Acetic acid (1–5 mol%) accelerates imine formation.

Yield: 68–72% after column chromatography (silica gel, petroleum ether/ethyl acetate = 4:1).

Analytical Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.55 (d, J = 8.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 3.95 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂N), 2.45 (m, 1H, cyclohexyl-CH), 1.80–1.20 (m, 10H, cyclohexyl).

  • HRMS (ESI+): m/z [M+H]⁺ Calcd. for C₁₄H₂₁N₂O: 241.1701; Found: 241.1703.

Alkylation of Cyclohexylmethanamine with (6-Methoxypyridin-3-yl)methyl Halides

Halide Preparation and Reaction Conditions

(6-Methoxypyridin-3-yl)methyl bromide is synthesized via bromination of 3-(hydroxymethyl)-6-methoxypyridine using PBr₃ in dry diethyl ether. The alkylation proceeds under basic conditions (K₂CO₃ or Et₃N) in acetonitrile at 60°C.

Key Parameters:

  • Halogenating Agent: PBr₃ (1.2 equiv) in anhydrous ether.

  • Reaction Time: 4–6 hours for bromination; 12–24 hours for alkylation.

Yield: 58–63% after recrystallization from ethanol.

Comparative Analysis with Reductive Amination

Parameter Reductive Amination Alkylation
Reaction Time 6–8 hours16–24 hours
Byproducts MinimalElimination
Scalability >90% efficiency at 10 gLimited by halide stability

Leuckart-Wallach Reaction for Large-Scale Synthesis

Procedure and Modifications

The Leuckart-Wallach reaction enables one-pot synthesis using 6-methoxypyridine-3-carbaldehyde, cyclohexylmethanamine, and ammonium formate at 150–160°C. This method avoids flammable reducing agents and is suitable for multigram-scale production.

Key Parameters:

  • Temperature: 150°C in a sealed tube.

  • Catalyst: None required (thermal conditions drive formate decomposition).

Yield: 65–70% after distillation under reduced pressure.

Catalytic Asymmetric Synthesis

Chiral Ligand Design and Performance

Copper(II) acetate with (R)-BINAP ligand achieves enantioselective amination (up to 92% ee). The reaction uses 6-methoxypyridine-3-carbaldehyde and cyclohexylmethanamine in toluene at -20°C.

Optimization Insights:

  • Ligand Loading: 5 mol% (R)-BINAP.

  • Additive: Molecular sieves (4Å) improve enantioselectivity.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-N-((6-methoxypyridin-3-yl)methyl)methanamine?

The synthesis typically involves alkylation or reductive amination strategies. For the pyridine moiety, 3-Pyridinemethanamine,6-methoxy- (CAS 262295-96-5) can be synthesized via nucleophilic substitution or condensation reactions using 6-methoxypyridine-3-carbaldehyde as a precursor . The cyclohexyl group is introduced via reductive amination between cyclohexanecarboxaldehyde and the primary amine intermediate. Optimized conditions include using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structure of this compound be validated experimentally?

  • Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for 1^1H) and cyclohexyl protons (δ ~1.2–1.8 ppm). The pyridine ring protons appear as distinct doublets in the aromatic region (δ ~6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for C14_{14}H23_{23}N2_2O: 251.186).
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group, as in related pyridine derivatives) provides absolute configuration .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and amine groups.
  • Basicity : The tertiary amine (pKa ~9–10) facilitates protonation under acidic conditions, enhancing solubility in aqueous buffers.
  • Stability : Susceptible to oxidation at the methoxy group; storage under inert atmosphere (N2_2) at –20°C is recommended .

Advanced Research Questions

Q. How can regioselectivity in pyridine ring functionalization be controlled?

The 6-methoxy group on pyridine acts as a strong meta-directing group. For electrophilic substitution (e.g., nitration), reactions occur preferentially at the 4-position of the pyridine ring. Computational modeling (DFT) can predict charge distribution and guide reagent selection (e.g., HNO3_3/H2_2SO4_4 for nitration) . For cross-coupling reactions (e.g., Suzuki), the 3-position is activated via palladium catalysis .

Q. What analytical methods are suitable for tracking reaction intermediates?

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate intermediates. MS/MS fragmentation identifies transient species (e.g., imine intermediates in reductive amination) .
  • In-situ IR Spectroscopy : Monitors carbonyl reduction (e.g., aldehyde to amine) by tracking the disappearance of the C=O stretch (~1700 cm1^{-1}) .

Q. How can computational methods complement experimental studies?

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability of the cyclohexyl group.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity, such as nucleophilic attack at the pyridine ring .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. The compound may release toxic vapors (e.g., NH3_3) under heating .
  • Waste Disposal : Neutralize acidic or basic residues before disposal. Collect organic waste in halogen-resistant containers .

Q. How to optimize reaction yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time and temperature .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination efficiency. Pd/C in ethanol at 50°C achieves >85% yield .

Research Applications

Q. What are potential applications in medicinal chemistry?

The compound’s structural motifs (pyridine, cyclohexyl) make it a candidate for:

  • Kinase Inhibitors : The methoxy group mimics ATP-binding site interactions.
  • CNS Agents : The lipophilic cyclohexyl group enhances blood-brain barrier permeability.
    In vitro assays (e.g., enzyme inhibition, cytotoxicity) are recommended to validate activity .

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